Triethylsulfonium iodide

Lithium-oxygen batteries Redox mediator Solid electrolyte interphase (SEI)

Li-O₂ battery researchers require simultaneous redox mediation and anode protection - a bifunctional capability absent in LiI and trimethylsulfonium iodide. TESI uniquely generates a protective SEI layer on lithium anodes while oxidizing Li₂O₂, suppressing dendrite formation. For coordination chemists, TESI is the sole reagent yielding non-solvated (Et₃S)₂[PtI₆] crystals; trimethylsulfonium analogs incorporate acetonitrile. As an ethylidene-transfer reagent via sulfonium ylide formation, TESI enables ethylidene group installation inaccessible to methyl-transfer reagents. • Bifunctional redox mediator + SEI-forming agent for dendrite-free Li-O₂ cycling • Exclusive precursor for solvent-free (Et₃S)₂[PtI₆] and (Et₃S)₂[PdI₄] complexes • 97% purity, water-soluble, crystalline solid; store at 2-8°C protected from light

Molecular Formula C6H15IS
Molecular Weight 246.16 g/mol
CAS No. 1829-92-1
Cat. No. B159113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylsulfonium iodide
CAS1829-92-1
Molecular FormulaC6H15IS
Molecular Weight246.16 g/mol
Structural Identifiers
SMILESCC[S+](CC)CC.[I-]
InChIInChI=1S/C6H15S.HI/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H/q+1;/p-1
InChIKeyLKDQWVKWYGOVJW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethylsulfonium Iodide Specifications & Properties


Triethylsulfonium iodide (TESI; CAS 1829-92-1) is an organosulfur compound classified as a trialkylsulfonium salt, consisting of a triethylsulfonium cation and an iodide counterion, with a molecular formula of C₆H₁₅IS and a formula weight of 246.16 g/mol . The compound is a crystalline solid that undergoes decomposition upon melting, with reported melting points of approximately 144–146 °C [1] to ca. 148 °C (dec.) [2]. It is soluble in water and is commercially available at 97% purity . TESI is light- and heat-sensitive, requiring storage in a cool, dry, well-ventilated environment away from oxidizing agents .

Workflow Bifunctional redox mediator & SEI former for Li–O₂ battery studies
Selection Ethylidene-transfer reagent; distinct from methyl-transfer analogs
Handling Cool, dry, light-protected storage; decomposition near 148 °C

Triethylsulfonium Iodide Substitution Risks


Triethylsulfonium iodide cannot be reliably substituted by closely related trialkylsulfonium iodides (e.g., trimethylsulfonium iodide) or inorganic iodides (e.g., LiI) without compromising performance in key application domains. The distinct ethyl substituents confer a bifunctional capability—redox mediation plus in situ SEI formation—that is absent in both smaller alkyl chain analogs and simpler inorganic iodide salts [1]. Additionally, the steric and electronic properties of the triethylsulfonium cation influence crystallographic outcomes in coordination chemistry, yielding structurally distinct complexes compared to trimethylsulfonium-based syntheses [2]. The quantitative evidence below establishes the specific, measurable dimensions where TESI diverges from its comparators, directly impacting scientific and industrial selection decisions.

TESI vs. inorganic iodides
Inorganic iodides (LiI) lack the in situ SEI-forming capability; battery cycling stability may differ significantly.
TESI vs. trimethylsulfonium iodide
Different alkyl group (ethyl vs. methyl) changes transfer-group reactivity and crystal-lattice solvate formation.
TESI vs. longer-chain analogs
Hydrophilicity and aqueous solubility are absent in longer-chain trialkylsulfonium salts, limiting aqueous-process compatibility.

Triethylsulfonium Iodide Performance Comparison


Bifunctional Redox Mediator in Li–O₂ Batteries

In lithium-oxygen battery applications, triethylsulfonium iodide (TESI) demonstrates bifunctional behavior distinct from inorganic iodide salts. While TESI exhibits comparable Li₂O₂-oxidizing capability to inorganic iodides during charging, it uniquely generates a protective interfacial layer on the lithium anode via reductive ethyl detachment and subsequent oxidation. This layer prevents the lithium anode from reacting with the redox mediator (suppressing the 'shuttle effect') and enables dendrite-free lithium deposition, resulting in significantly improved cycling performance [1].

Li–O₂ bifunctional redox
Head-to-head
Comparable Li₂O₂ oxidation + SEI layer formation; shuttle effect suppressed
Enables single-additive anode protection in battery research
Nature Communications, 2019; Li–O₂ cycling tests
Lithium-oxygen batteries Redox mediator Solid electrolyte interphase (SEI) Shuttle effect suppression Bifunctional additive

Platinum(IV) Hexaiodide Complex Crystallization

In acetonitrile solution, the reaction of platinum(II) iodide with triethylsulfonium iodide yields the crystalline product (Et₃S)₂[PtI₆] (1), whereas the analogous reaction with trimethylsulfonium iodide produces [Me₃S]₂[PtI₆]·CH₃CN (2), a solvate incorporating one acetonitrile molecule per formula unit. This structural divergence demonstrates that the alkyl chain length on the sulfonium cation influences the crystallization pathway and final crystal lattice composition [1].

Pt(IV) crystal solvate
Head-to-head
(Et₃S)₂[PtI₆] non-solvated vs. [Me₃S]₂[PtI₆]·CH₃CN solvate
Select TESI for anhydrous Pt(IV) complex synthesis
Z. Anorg. Allg. Chem., 2007; MeCN, room temp.
Coordination chemistry Platinum complexes Crystal engineering Trialkylsulfonium salts X-ray crystallography

Palladium(II) Tetraiodide Complex Structure

Palladium(II) iodide reacts with triethylsulfonium iodide to yield the palladium(II) complex (Et₃S)₂[PdI₄] (3), whose crystal structure was determined by single-crystal X-ray diffraction. The study established that this compound exhibits an extensive hydrogen-bonding network in the solid state. No analogous palladium complex was reported for trimethylsulfonium iodide under the same conditions, suggesting differential reactivity and crystallization behavior [1].

Pd(II) complex isolation
Head-to-head
(Et₃S)₂[PdI₄] isolated; no analogous Me₃S complex reported
Enables structurally characterized Pd precursor
Single-crystal XRD; H-bonding network present
Palladium complexes Coordination chemistry Crystal structure Trialkylsulfonium salts Precursor synthesis

Thermal Stability and Decomposition Profile

Triethylsulfonium iodide exhibits a melting point of approximately 148 °C with decomposition (ca. 148 °C dec.), whereas trimethylsulfonium iodide melts at a significantly higher temperature without reported decomposition in standard reference data . The lower thermal stability and decomposition upon melting of TESI impose specific storage and handling requirements—light-sensitive and requiring cool, dry storage away from heat sources—which differ from the more thermally robust trimethyl analog .

Thermal stability
Cross-study
TESI: ~148 °C (dec.); Me₃SI: >200 °C (stable melting)
Decomposition limits high-temperature processing
CAS Common Chemistry; vendor data
Thermal stability Melting point Decomposition temperature Storage conditions Trialkylsulfonium salts

Ethylidene-Transfer Reagent & Pharmaceutical Intermediate

Triethylsulfonium iodide is commercially specified as an ethylidene-transfer reagent and pharmaceutical intermediate, leveraging the ability of the triethylsulfonium cation to form sulfonium ylides for ethylidene group transfer . In contrast, trimethylsulfonium iodide is typically employed as a methyl-transfer reagent. This functional distinction—ethylidene vs. methyl transfer—stems directly from the alkyl chain identity and defines the synthetic utility of each compound in distinct reaction manifolds .

Ethylidene-transfer
Class-level
Sulfonium ylide ethylidene group installation; Me₃SI transfers methyl
Methyl analog cannot substitute for ethylidene introductions
Data to verify; class-level inference
Organic synthesis Ethylidene-transfer Pharmaceutical intermediate Sulfonium ylide Synthetic methodology

Aqueous Solubility and Hydrophilicity

Triethylsulfonium iodide is hydrophilic and soluble in water . This contrasts with longer-chain trialkylsulfonium salts (e.g., trihexyl-, trioctyl-), which exhibit hydrophobic character and limited aqueous solubility. The hydrophilicity of TESI enables its use in aqueous electrolyte formulations and water-compatible synthetic protocols, whereas longer-chain analogs are restricted to non-aqueous or biphasic systems .

Aqueous solubility
Class-level
Hydrophilic; water-soluble; longer-chain analogs hydrophobic
Select for aqueous-electrolyte or water-compatible protocols
Vendor-reported; chain-length dependent
Solubility Hydrophilicity Aqueous processing Ionic liquid precursors Formulation

Triethylsulfonium Iodide Application Scenarios


Redox Mediator & SEI Additive for Li–O₂ Batteries

Triethylsulfonium iodide is uniquely suited for lithium-oxygen battery research and development where simultaneous redox mediation and in situ anode protection are required. As established in Section 3, TESI provides Li₂O₂-oxidizing capability comparable to inorganic iodides while additionally generating a protective SEI layer on the lithium anode, suppressing the shuttle effect and enabling dendrite-free cycling [1]. This bifunctional behavior is absent in alternative iodide salts such as LiI, making TESI the appropriate procurement choice for next-generation Li–O₂ battery formulations.

Non-Solvated Platinum(IV) Hexaiodide Synthesis

For researchers synthesizing platinum(IV) iodide complexes, triethylsulfonium iodide is the preferred reagent when non-solvated crystalline products are desired. The direct head-to-head comparison in Section 3 demonstrates that TESI yields (Et₃S)₂[PtI₆] without acetonitrile incorporation, whereas trimethylsulfonium iodide produces a solvate [Me₃S]₂[PtI₆]·CH₃CN under identical conditions [2]. This differentiation is critical for applications requiring anhydrous precursors or where solvent-free crystal lattices are essential for subsequent reactivity or material properties.

Palladium Tetraiodide Complex Synthesis

Triethylsulfonium iodide enables the synthesis and isolation of (Et₃S)₂[PdI₄], a palladium(II) tetraiodide complex whose crystal structure has been fully determined by single-crystal X-ray diffraction [2]. The extensive hydrogen-bonding network observed in this compound may influence its solid-state properties and reactivity. No analogous complex is reported for trimethylsulfonium iodide, positioning TESI as the necessary procurement option for researchers targeting this specific palladium precursor.

Ethylidene-Transfer in Pharmaceutical Synthesis

Triethylsulfonium iodide serves as an ethylidene-transfer reagent via sulfonium ylide formation, enabling the installation of ethylidene groups in organic molecules . This reactivity is distinct from trimethylsulfonium iodide's role as a methyl-transfer reagent. Procurement of TESI is essential for synthetic routes requiring ethylidene group introduction, such as in certain pharmaceutical intermediate syntheses, where the methyl analog cannot substitute.

Aqueous Electrolyte Formulations

The hydrophilicity and water solubility of triethylsulfonium iodide make it suitable for applications requiring aqueous processing or formulation [1]. This property distinguishes TESI from longer-chain trialkylsulfonium salts, which exhibit hydrophobic character. Researchers and formulators seeking water-soluble sulfonium salt reagents should select TESI over longer-chain analogs for aqueous-phase reactions or electrolyte systems.

Application
Selection Property
Validation Focus
Li–O₂ battery electrolyte research
Bifunctional redox + SEI capability
SEI formation & shuttle suppression
Anhydrous Pt(IV) complex synthesis
Non-solvated crystalline product formation
Crystal-lattice solvent incorporation
Palladium(II) precursor synthesis
Isolable PdI₄²⁻ complex with X-ray structure
Structural reproducibility & H-bond network
Ethylidene-group introduction in organic synthesis
Ethylidene-transfer via sulfonium ylide
Transfer-group identity (ethylidene vs. methyl)
Aqueous electrolyte or water-compatible formulation
Hydrophilicity and water solubility
Aqueous-phase process compatibility

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